molecular formula C14H14N2O2 B2475665 2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid CAS No. 1490690-36-2

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid

Cat. No.: B2475665
CAS No.: 1490690-36-2
M. Wt: 242.278
InChI Key: JYJJQCVNAQQJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid is an organic compound with the molecular formula C14H14N2O2 It is characterized by a cyclopropyl group attached to a pyrazole ring, which is further substituted with a phenyl group

Scientific Research Applications

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid” includes a GHS07 pictogram and a warning signal word . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone to form 4-phenylpyrazole.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be achieved using diazomethane or other cyclopropanation reagents.

    Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be done through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-(4-methylpyrazol-1-yl)acetic acid
  • 2-Cyclopropyl-2-(4-ethylpyrazol-1-yl)acetic acid
  • 2-Cyclopropyl-2-(4-phenylthiazol-1-yl)acetic acid

Uniqueness

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid is unique due to the presence of both a cyclopropyl group and a phenyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)13(11-6-7-11)16-9-12(8-15-16)10-4-2-1-3-5-10/h1-5,8-9,11,13H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJJQCVNAQQJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)N2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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